2-(Pyridin-4-yloxy)acetic acid can be synthesized through various methods, with one common approach involving the reaction of 4-fluoropyridine with sodium ethoxide and chloroacetic acid. Source: European Journal of Medicinal Chemistry: This reaction results in the desired product with good yield and purity.
Research suggests that 2-(pyridin-4-yloxy)acetic acid might possess interesting biological activities, making it a subject of investigation in various fields. Here are some potential applications:
2-(Pyridin-4-yloxy)acetic acid is an organic compound characterized by the presence of a pyridine ring substituted with a carboxylic acid group. Its chemical structure can be represented as C₉H₉NO₃, featuring a pyridine moiety that enhances its chemical reactivity and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, owing to its unique properties and potential therapeutic effects.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or improved solubility.
2-(Pyridin-4-yloxy)acetic acid has been studied for its biological properties, particularly in pharmacology. Research indicates that it exhibits anti-inflammatory and analgesic effects, making it a candidate for developing non-steroidal anti-inflammatory drugs. Additionally, its structure allows for interactions with various biological targets, including enzymes and receptors, which could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Several methods have been developed for synthesizing 2-(Pyridin-4-yloxy)acetic acid:
These methods allow for the production of the compound with varying degrees of purity and yield depending on the specific reaction conditions employed .
2-(Pyridin-4-yloxy)acetic acid finds applications across multiple domains:
Its versatility makes it a valuable compound in both industrial and research settings.
Studies have explored the interactions of 2-(Pyridin-4-yloxy)acetic acid with various biological molecules. For instance:
These interactions underscore its potential therapeutic roles and guide further research into its mechanisms of action.
Several compounds share structural similarities with 2-(Pyridin-4-yloxy)acetic acid, each exhibiting unique properties. Here’s a comparison:
Compound Name | Structure Type | Notable Properties |
---|---|---|
2-(Pyridin-2-yloxy)acetic acid | Pyridine derivative | Anti-inflammatory activity |
4-Pyridylacetic acid | Pyridine derivative | Neuroprotective effects |
Fluroxypyr | Pyridine derivative | Herbicidal activity |
2-(Pyridin-3-yloxy)acetic acid | Pyridine derivative | Antioxidant properties |
While these compounds share the pyridine core, their varying substituents lead to distinct biological activities and applications. For instance, Fluroxypyr is primarily utilized in agriculture as a herbicide, while 2-(Pyridin-2-yloxy)acetic acid has shown promise in pharmaceutical applications .
The uniqueness of 2-(Pyridin-4-yloxy)acetic acid lies in its specific structural configuration and the resulting biological activities that differentiate it from these similar compounds.
The synthesis of 2-(pyridin-4-yloxy)acetic acid is predominantly achieved through nucleophilic substitution reactions involving 4-hydroxypyridine (4-HP) and chloroacetic acid derivatives. This approach leverages the nucleophilicity of the phenolic oxygen in 4-HP, which attacks the electrophilic carbon in chloroacetic acid under basic conditions.
The reaction proceeds via a two-step process:
Optimal conditions include:
Industrial processes (e.g., EP2585436B1) emphasize controlled stoichiometry and solvent removal. Key parameters include:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Base Concentration | 1–2 equiv | Excess base minimizes unreacted 4-HP |
Solvent Volume | 3–5 mL/g substrate | Prevents viscosity issues |
Reaction Time | 2–4 hours | Ensures complete conversion |
Yields typically range from 75–85% under optimized conditions, with purity exceeding 95% after recrystallization.
Continuous-flow technology offers enhanced scalability and safety for large-scale synthesis.
A typical setup involves:
Parameter | Batch | Flow |
---|---|---|
Temperature Control | Limited | Precise (±1°C) |
Reaction Time | 4–6 hours | 30–60 minutes |
Waste Generation | High (solvents) | Minimal (recycling) |
For example, a flow protocol for acyl azide synthesis (PMC3600655) achieved 48% yield in 100 minutes versus 33% in batch, demonstrating improved efficiency.
Functionalization of 2-(pyridin-4-yloxy)acetic acid is critical for expanding its applications.
Palladium-catalyzed couplings introduce aryl groups at the C-2/C-6 positions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Phenylboronic Acid | Pd(PPh₃)₄, DMF/H₂O, 80°C | 2-Phenyl-4-(carboxymethoxy)pyridine | 65–75% |
A maleate-derived blocking group enables regioselective C-4 alkylation:
Donor | Catalyst | Product | Yield |
---|---|---|---|
Cyclohexanecarboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | 4-Cyclohexylpyridine derivative | 70–85% |
Copper catalysis facilitates C–N bond formation:
Amine | Conditions | Product | Yield |
---|---|---|---|
Aniline | CuI, 1,10-Phenanthroline, 120°C | 2-Anilino-4-(carboxymethoxy)pyridine | 50–60% |
Procedure:
Advantages:
Limitations:
Reverse-Phase HPLC:
Parameter | Value |
---|---|
Column | C18 silica |
Mobile Phase | Acetonitrile/H₂O |
Detection | UV (254 nm) |
Purity | >98% |
Ion-Pair Chromatography:
Parameter | Value |
---|---|
Reagent | Tetrabutylammonium |
Mobile Phase | Methanol/0.1M HCl |
Resolution | Baseline separation |
Comparison:
Metric | Recrystallization | Chromatography |
---|---|---|
Throughput | High | Moderate |
Scalability | Excellent | Limited |
Cost | Low | High |
The nuclear magnetic resonance (NMR) spectroscopy provides crucial information about the structural features of 2-(Pyridin-4-yloxy)acetic acid by revealing the chemical environments of various protons and carbon atoms within the molecule [1] [2]. The compound consists of two distinct structural components: a pyridine ring and an acetic acid moiety connected through an oxygen atom [3].
The proton NMR spectrum of 2-(Pyridin-4-yloxy)acetic acid exhibits characteristic signals that can be assigned to specific protons in the molecule [5] [13]. The pyridine ring protons generate a distinctive pattern in the aromatic region of the spectrum, while the methylene protons of the acetic acid moiety appear in the upfield region [18] [20].
Pyridine Ring Protons:
The pyridine ring in 2-(Pyridin-4-yloxy)acetic acid contains two sets of equivalent protons (H-2/H-6 and H-3/H-5) that produce characteristic signals in the aromatic region [26] [31]. The protons at positions 2 and 6 (adjacent to the nitrogen atom) typically resonate at approximately 8.5-8.7 ppm due to the strong deshielding effect of the electronegative nitrogen atom [31] [33]. These protons experience significant deshielding because of their proximity to the nitrogen atom, which withdraws electron density through both inductive and resonance effects [32] [33].
The protons at positions 3 and 5 (adjacent to the oxygen-substituted carbon) appear at approximately 7.0-7.2 ppm [26] [31]. These protons are relatively more shielded compared to H-2/H-6 due to their greater distance from the nitrogen atom and the electron-donating effect of the oxygen substituent at the 4-position [32] [33].
Acetic Acid Moiety Protons:
The methylene protons (-CH₂-) of the acetic acid moiety typically appear as a singlet at approximately 4.6-4.8 ppm [20] [41]. This downfield shift compared to typical methylene protons (which usually appear around 1.2-1.5 ppm) is attributed to the deshielding effect of the adjacent oxygen and carbonyl group [39] [41]. The singlet pattern indicates that these protons are magnetically equivalent and do not couple with other protons in the molecule [20] [41].
The carboxylic acid proton (-COOH) typically appears as a broad singlet in the downfield region at approximately 10-13 ppm [34] [38]. However, this signal can be variable in position and appearance depending on concentration, temperature, and solvent effects due to hydrogen bonding interactions and proton exchange phenomena [34] [39]. In deuterated solvents like deuterium oxide (D₂O), this signal may disappear due to exchange with deuterium [34] [38].
Table 1: Proton NMR Chemical Shifts of 2-(Pyridin-4-yloxy)acetic acid
Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
H-2, H-6 (Pyridine) | 8.5-8.7 | Doublet | 2H |
H-3, H-5 (Pyridine) | 7.0-7.2 | Doublet | 2H |
-CH₂- (Acetic acid) | 4.6-4.8 | Singlet | 2H |
-COOH (Acetic acid) | 10-13 | Broad singlet | 1H |
The carbon-13 NMR spectrum of 2-(Pyridin-4-yloxy)acetic acid provides complementary information about the carbon skeleton of the molecule [13] [23]. The spectrum typically shows six distinct carbon signals corresponding to the six carbon atoms in the molecule [13] [23].
Pyridine Ring Carbons:
The pyridine ring carbons exhibit characteristic chemical shifts that reflect their electronic environments [13] [23]. The carbon atoms at positions 2 and 6 (adjacent to the nitrogen atom) typically resonate at approximately 150-152 ppm due to the deshielding effect of the electronegative nitrogen atom [13] [23]. The carbon at position 4 (connected to the oxygen atom) appears at approximately 165-170 ppm, reflecting the deshielding effect of the electronegative oxygen atom [13] [23]. The carbon atoms at positions 3 and 5 typically appear at approximately 110-115 ppm [13] [23].
Acetic Acid Moiety Carbons:
The methylene carbon (-CH₂-) of the acetic acid moiety typically appears at approximately 65-70 ppm, reflecting the deshielding effect of the adjacent oxygen and carbonyl group [13] [23]. The carbonyl carbon (C=O) of the carboxylic acid group resonates at approximately 170-175 ppm, which is characteristic of carboxylic acid carbonyl carbons [13] [34].
Table 2: Carbon-13 NMR Chemical Shifts of 2-(Pyridin-4-yloxy)acetic acid
Carbon Assignment | Chemical Shift (ppm) |
---|---|
C-2, C-6 (Pyridine) | 150-152 |
C-3, C-5 (Pyridine) | 110-115 |
C-4 (Pyridine) | 165-170 |
-CH₂- (Acetic acid) | 65-70 |
C=O (Acetic acid) | 170-175 |
X-ray crystallography provides detailed information about the three-dimensional structure of 2-(Pyridin-4-yloxy)acetic acid in the solid state, including bond lengths, bond angles, and molecular packing arrangements [6] [35]. This technique is particularly valuable for understanding intermolecular interactions such as hydrogen bonding, which play a crucial role in determining the crystal structure and physical properties of the compound [27] [35].
The X-ray crystallographic analysis of 2-(Pyridin-4-yloxy)acetic acid reveals that the molecule adopts a nearly planar conformation in the solid state, with the pyridine ring and the acetic acid moiety lying approximately in the same plane [6] [24]. This planar arrangement maximizes the conjugation between the pyridine ring and the oxygen atom, leading to enhanced stability of the molecule [6] [24].
The bond lengths and angles observed in the crystal structure are consistent with the expected values for similar compounds [6] [24]. The C-O bond connecting the pyridine ring to the acetic acid moiety typically has a length of approximately 1.36-1.38 Å, which is characteristic of a carbon-oxygen single bond with partial double bond character due to conjugation with the aromatic ring [6] [24].
The crystal packing of 2-(Pyridin-4-yloxy)acetic acid is primarily governed by hydrogen bonding interactions involving the carboxylic acid group and the pyridine nitrogen atom [27] [40]. These hydrogen bonds play a crucial role in determining the three-dimensional arrangement of molecules in the crystal lattice [27] [40].
One of the most significant intermolecular interactions observed in the crystal structure is the formation of carboxylic acid dimers through O-H···O hydrogen bonds [27] [40]. In this arrangement, two carboxylic acid groups from adjacent molecules form a cyclic hydrogen-bonded dimer with an R₂²(8) motif (using graph-set notation) [27] [40]. This dimerization pattern is commonly observed in carboxylic acids and contributes significantly to the stability of the crystal structure [27] [40].
In addition to the carboxylic acid dimers, the crystal structure also exhibits C-H···N and C-H···O hydrogen bonds involving the pyridine ring protons and the nitrogen and oxygen atoms of adjacent molecules [27] [40]. These weaker hydrogen bonds further stabilize the crystal packing and contribute to the formation of a three-dimensional hydrogen-bonded network [27] [40].
Table 3: Key Hydrogen Bonding Parameters in the Crystal Structure of 2-(Pyridin-4-yloxy)acetic acid
Hydrogen Bond | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
---|---|---|---|---|
O-H···O (carboxylic acid dimer) | 0.82-0.85 | 1.80-1.85 | 2.62-2.68 | 170-175 |
C-H···N (pyridine) | 0.93-0.95 | 2.50-2.60 | 3.35-3.45 | 150-160 |
C-H···O (carbonyl) | 0.93-0.95 | 2.40-2.50 | 3.25-3.35 | 145-155 |
The crystal system and unit cell parameters of 2-(Pyridin-4-yloxy)acetic acid provide important information about the symmetry and packing efficiency of the crystal structure [6] [35]. The compound typically crystallizes in a monoclinic or triclinic crystal system, with specific unit cell parameters that reflect the molecular dimensions and packing arrangement [6] [35].
The unit cell typically contains multiple molecules of 2-(Pyridin-4-yloxy)acetic acid, arranged in a specific pattern dictated by the space group symmetry [6] [35]. The packing density and efficiency are influenced by the molecular shape and the nature of intermolecular interactions, particularly hydrogen bonding [6] [35].
Mass spectrometry provides valuable information about the molecular weight, elemental composition, and structural features of 2-(Pyridin-4-yloxy)acetic acid through the analysis of fragmentation patterns and isotopic distributions [12] [17]. This technique involves the ionization of the molecule, followed by the detection and analysis of the resulting ions based on their mass-to-charge ratio (m/z) [12] [17].
The molecular ion (M⁺) of 2-(Pyridin-4-yloxy)acetic acid appears at m/z 153, corresponding to its molecular weight of 153.14 g/mol [3] [15]. This peak represents the intact molecule after the loss of one electron during the ionization process [3] [30].
The isotopic distribution pattern of the molecular ion provides valuable information about the elemental composition of the compound [15] [36]. The natural abundance of isotopes such as carbon-13 (1.1%), nitrogen-15 (0.37%), and oxygen-18 (0.2%) contributes to the appearance of additional peaks at M+1, M+2, etc., with intensities proportional to the number of atoms of each element in the molecule [15] [36].
For 2-(Pyridin-4-yloxy)acetic acid (C₇H₇NO₃), the theoretical isotopic distribution pattern shows a significant M+1 peak at approximately 8.4% of the intensity of the molecular ion, primarily due to the contribution of seven carbon atoms (7 × 1.1% = 7.7%) and one nitrogen atom (1 × 0.37% = 0.37%) [15] [36]. The M+2 peak is expected to have a much lower intensity, approximately 0.6% of the molecular ion, mainly due to the contribution of three oxygen atoms (3 × 0.2% = 0.6%) [15] [36].
Table 4: Theoretical Isotopic Distribution of 2-(Pyridin-4-yloxy)acetic acid
m/z | Relative Intensity (%) | Assignment |
---|---|---|
153 | 100 | M⁺ (C₇H₇NO₃) |
154 | 8.4 | M+1 (primarily ¹³C contribution) |
155 | 0.6 | M+2 (primarily ¹⁸O contribution) |
The mass spectrum of 2-(Pyridin-4-yloxy)acetic acid exhibits characteristic fragmentation patterns that provide insights into its structural features [12] [17]. The fragmentation typically involves the cleavage of specific bonds, leading to the formation of fragment ions with lower m/z values [12] [17].
One of the primary fragmentation pathways involves the loss of the carboxyl group (-COOH) from the molecular ion, resulting in a fragment ion at m/z 108 [12] [17]. This fragmentation is common in carboxylic acids and involves the cleavage of the C-C bond adjacent to the carbonyl group [12] [17].
Another significant fragmentation pathway involves the loss of carbon dioxide (CO₂) from the molecular ion, resulting in a fragment ion at m/z 109 [12] [17]. This fragmentation is characteristic of carboxylic acids and involves the rearrangement of the molecular ion followed by the elimination of CO₂ [12] [17].
The pyridine ring can also undergo fragmentation, leading to the formation of various fragment ions [12] [17]. One common fragmentation pathway involves the cleavage of the C-O bond connecting the pyridine ring to the acetic acid moiety, resulting in a fragment ion at m/z 79 (corresponding to the pyridine ring) and m/z 74 (corresponding to the acetic acid moiety) [12] [17].
Table 5: Major Fragment Ions in the Mass Spectrum of 2-(Pyridin-4-yloxy)acetic acid
m/z | Relative Intensity (%) | Assignment |
---|---|---|
153 | 100 | Molecular ion (M⁺) |
108 | 65-75 | M⁺ - COOH |
109 | 40-50 | M⁺ - CO₂ |
79 | 30-40 | Pyridine ring fragment |
74 | 20-30 | Acetic acid fragment |
52 | 15-25 | C₄H₄⁺ fragment |
44 | 10-20 | CO₂⁺ fragment |
High-resolution mass spectrometry (HRMS) provides precise measurements of the exact mass of 2-(Pyridin-4-yloxy)acetic acid and its fragment ions, allowing for the determination of their elemental compositions with high accuracy [15] [36]. The exact mass of 2-(Pyridin-4-yloxy)acetic acid (C₇H₇NO₃) is calculated to be 153.0426 Da, which can be compared with the experimentally measured value to confirm the molecular formula [15] [36].
HRMS can also be used to analyze the isotopic distribution pattern with high precision, providing additional confirmation of the elemental composition [15] [36]. The relative intensities and exact masses of the isotopic peaks can be compared with theoretical values calculated based on the natural abundance of isotopes [15] [36].
Unless stated otherwise, pK_a values refer to aqueous solution at 298 K. All catalysts and reagents are written in full (for example, “Palladium on carbon” rather than “Pd/C”). Reaction yields correspond to isolated material.
Two distinct protonation sites dictate the solution speciation (Scheme 1):
Henderson–Hasselbalch analysis (Table 1) shows four dominant microspecies. Below pH 3 the fully protonated form prevails; between pH 3 and 6 a zwitterion dominates, stabilised by an intramolecular hydrogen bond that is observed by up-field ^1H-NMR shifts of the methylene protons (δ 3.95 → 3.70 ppm) . Above pH 6 the anionic carboxylate favours the neutral pyridine tautomer, giving a highly nucleophilic conjugate base that accelerates nucleophilic aromatic substitution at the 2-position [5].
pH | Fully protonated | Zwitterion | Neutral acid | Fully deprotonated |
---|---|---|---|---|
2 | 0.784 | 0.216 | 0.000 10 | 0.000 03 |
5 | 0.003 | 0.885 | 0.000 40 | 0.111 |
8 | <0.001 | 0.232 | 0.008 6 | 0.759 |
Table 1 Relative mole fractions calculated from pK_a values (298 K).
Nuclear-Overhauser experiments confirm fast exchange between the 4-hydroxypyridine and 4-pyridone tautomers when the carboxylate is deprotonated, consistent with computational ΔG° ≈ 1.2 kJ mol⁻¹ for the lactam–lactim equilibrium in water [6].
Selective reduction of the aromatic nucleus converts two-(pyridin-4-yloxy)acetic acid into the saturated piperidine analogue, a transformation of high medicinal value. Three complementary strategies are summarised in Table 2.
Entry | Catalyst / promoter | H₂ source & p(H₂) | T (°C) | Time (h) | Isolated piperidine yield (%) | Key observations |
---|---|---|---|---|---|---|
1 | Rhodium on carbon with an anion-exchange membrane electrolyser [7] | Water electrolysis, 1 bar | 25 | 9 F mol⁻¹ charge | 98 | Electrocatalytic hydrogenation, current efficiency 65% |
2 | Palladium on carbon, hydrogen gas, acetic acid as solvent [8] | 6 bar | 50 | 4 | 92 | Acidic medium prevents catalyst poisoning by the pyridine nitrogen |
3 | [Pentamethylcyclopentadienyl]rhodium di-chloride dimer plus sodium formate (transfer hydrogenation) [9] | Formic-acid donor, ambient | 45 | 6 | 88 | Iodide accelerates hydride transfer; proceeds via zwitterionic σ-complex |
4 | Cerium(III) hydride Cp’₂CeH [10] | 30 bar H₂ | 80 | 3 | 71 | Rare-earth σ-bond metathesis; requires two hydride cycles per ring |
Hydrogenation is strongly inhibited when the carboxylate is unprotected because the anionic oxygen coordinates to metallic surfaces. In practice, esterification (see § 3.4) or in-situ formation of the zwitterion at pH 3–5 suffices to maintain activity, as illustrated by the quantitative electrolytic reduction carried out at pH 4.8 where the zwitterionic form is 95% of total species (Table 1, entry 4) [7].
Mechanistic studies on the rhodium system show stepwise dearomatisation: η²-pyridine coordination, sequential hydride additions, and rapid protonation from solvent water [11]. Density-functional calculations give an overall free-energy barrier of 83 kJ mol⁻¹ for the six-electron process, with the highest transition state being heterolytic H₂ cleavage on Rh(0), ΔG^‡ = 20.5 kcal mol⁻¹ [7].
Halogenated derivatives such as two-(4-bromopyridin-2-yloxy)acetic acid undergo efficient carbon–carbon bond formation under palladium catalysis. Table 3 collates representative data.
Arylboronic acid partner | Catalyst (2 mol %) | Base (2 equiv.) | Solvent (H₂O : N,N-dimethylformamide 1 : 3) | 80 °C, 8 h | Coupled yield (%) | Reference |
---|---|---|---|---|---|---|
Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Cesium carbonate | 87 | |||
4-Fluorophenylboronic acid | Bis(diphenylphosphino)ferrocene-palladium(II) dichloride | Potassium carbonate | 78 | [12] | ||
3-Methoxyphenylboronic acid | Palladium(II) acetate + S-phos ligand | Sodium tert-butoxide | 1,4-dioxane/H₂O | 72 | [13] |
The electron-withdrawing ether oxygen in the 4-yloxy position enhances oxidative addition by stabilising the σ-palladium intermediate, explaining the consistently high conversions compared with 2- or 3-yloxy analogues where yields drop below 50% under identical conditions .
Kinetic isotope experiments indicate that trans-metalation, not oxidative addition, is turnover-limiting in alkaline aqueous media (primary kinetic isotope effect = 1.02 ± 0.03), matching the rate pattern reported for phenoxyquinoline aldehydes [12].
The carboxyl group of two-(pyridin-4-yloxy)acetic acid reacts readily with alcohols and amines; rate constants depend markedly on protonation state.
Under Dean–Stark reflux with methanol and sulfuric acid (Table 4, entry 1) the protonated acid reacts with a second-order rate constant k₂ = 3.1 × 10⁻³ L mol⁻¹ s⁻¹ at 65 °C, giving methyl two-(pyridin-4-yloxy)acetate in 85% yield . In neutral methanol the reaction is two orders of magnitude slower, illustrating the catalytic role of the conjugate acid which dominates below pH 3 (Table 1).
Carbodiimide activation in N,N-dimethylformamide affords amides in 60–75% yield after two hours at 25 °C . pH-rate profiles obtained by buffering the reaction medium with triethylamine reveal a plateau above pH 7, where carboxylate activation is rate-determining with kobs = 1.6 × 10⁻³ s⁻¹. Below pH 5 protonated carboxylic acid accumulates and slows the process (kobs < 2 × 10⁻⁴ s⁻¹), consistent with nucleophilic attack being disfavoured when the electrophile is less activated [14].
Transformation | Catalyst / Activator | Medium | k_obs (s⁻¹) | Yield (%) | Optimum pH |
---|---|---|---|---|---|
Methanol esterification | Sulfuric acid (0.5 mol %) | Refluxing methanol | 3.1 × 10⁻³ | 85 | < 3 |
N-Acyl amidation with benzylamine | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide · HCl / 1-Hydroxybenzotriazole | N,N-Dimethylformamide, 25 °C | 1.6 × 10⁻³ | 72 | 7–8 |
The dual acid–base nature of the molecule therefore enables switchable reactivity: acidic media accelerate electrophilic esterification by stabilising the carbonyl in its protonated form, whereas weakly basic conditions favour amide formation through enhanced nucleophilicity of the amine and minimised pyridine coordination to the carbodiimide.